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Compound of Interest

Compound Name: N-Ethyloxetan-3-amine

Cat. No.: B572911

For Researchers, Scientists, and Drug Development Professionals
Introduction

N-Ethyloxetan-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug
discovery due to the prevalence of the oxetane motif in various bioactive molecules. A thorough
understanding of its spectroscopic characteristics is fundamental for its identification,
characterization, and quality control in research and development settings. This guide provides
a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for N-Ethyloxetan-3-amine. In the absence of publicly available
experimental spectra, this document leverages established spectroscopic principles to forecast
the compound's spectral features.

Chemical Structure

Molecular Formula: CsH1:NO Molecular Weight: 101.15 g/mol Structure:

N-Ethyloxetan-3-amine

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-Ethyloxetan-3-amine
based on its chemical structure and known spectroscopic trends for similar functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data

Chemical Shift (5,

Protons Multiplicity Integration
ppm)
-NH- 05-2.0 Broad Singlet 1H
-O-CHz- (ring) 44-4.8 Triplet 2H
-O-CHz2- (ring) 42-4.6 Triplet 2H
-CH-NH- 3.5-3.9 Quintet 1H
-NH-CH2-CHs 25-29 Quartet 2H
-NH-CHz2-CHs 10-14 Triplet 3H

Predicted 3C NMR Data

Carbon Chemical Shift (6, ppm)
-CH-NH- 55 - 65
-O-CHz3- (ring) 70 - 80
-NH-CH2-CHs 40 - 50
-NH-CHz2-CHs 10-20

Infrared (IR) Spectroscopy
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Absorption Range

Functional Group Intensity Notes
(cm™)
Characteristic of a
N-H Stretch 3300 - 3500 Medium, Sharp secondary amine (one
peak)
C-H Stretch (sp?3) 2850 - 3000 Strong Aliphatic C-H bonds
Characteristic of the
C-0O Stretch (Ether) 1050 - 1150 Strong oxetane ring ether
linkage
) Aliphatic amine C-N
C-N Stretch 1180 - 1250 Medium
bond
N-H Bend 1550 - 1650 Medium May be broad
Mass Spectrometry (MS)
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Feature

Predicted m/z

Notes

Molecular lon [M]*

101

Corresponds to the molecular
weight of N-Ethyloxetan-3-
amine. As it contains one
nitrogen atom, the molecular
ion peak is expected at an odd
m/z value according to the

Nitrogen Rule.

[M-1]*

100

Loss of a hydrogen radical.

[M-15]*

86

Loss of a methyl radical (¢CH3)
is unlikely as a primary

fragmentation.

[M-29]+

72

Likely a significant peak due to
the loss of an ethyl radical
(*CH2CHs) via alpha-cleavage

adjacent to the nitrogen atom.

Base Peak

72 or 58

Alpha-cleavage is a dominant
fragmentation pathway for
amines. Cleavage of the ethyl
group would result in an ion at
m/z 72. Cleavage of the
oxetane ring C-C bond
adjacent to the nitrogen would
lead to a fragment at m/z 58.
The more stable resulting
cation will determine the base

peak.

Standard Experimental Protocols

The following are generalized experimental procedures for obtaining spectroscopic data for a

liquid amine sample like N-Ethyloxetan-3-amine.

NMR Spectroscopy (*H and *3C)
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o Sample Preparation: A solution of N-Ethyloxetan-3-amine (5-10 mg) is prepared by
dissolving the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCIs or D20). A small
amount of a reference standard, such as tetramethylsilane (TMS), is added if not already
present in the solvent. The solution is then transferred to a 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for
analysis.

» 1H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-
pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation
delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.

e 13C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled
experiment (e.g., using a Waltz-16 decoupling sequence) is typically run to simplify the
spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or
more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower
natural abundance of 13C and its longer relaxation times.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at
0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique
is commonly employed. A small drop of N-Ethyloxetan-3-amine is placed directly onto the
ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film of the liquid can be
placed between two salt plates (e.g., NaCl or KBr).

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is first
collected. The sample is then scanned, typically over the range of 4000 to 400 cm~1. An
accumulation of 16-32 scans is common to obtain a high-quality spectrum.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

Sample Introduction: For a volatile liquid like N-Ethyloxetan-3-amine, direct infusion via a
syringe pump into the ion source or injection into a Gas Chromatography (GC) system
coupled to the mass spectrometer (GC-MS) are common methods.

lonization: Electron lonization (EIl) at a standard energy of 70 eV is typically used to generate
fragment ions and a molecular ion. Chemical lonization (CI) can be used as a softer
ionization technique to enhance the abundance of the molecular ion.

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer,
separates the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The spectrum is analyzed to identify the molecular ion and interpret the fragmentation
pattern to elucidate the structure.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical entity such as N-Ethyloxetan-3-amine.
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Caption: Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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